1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine

Description

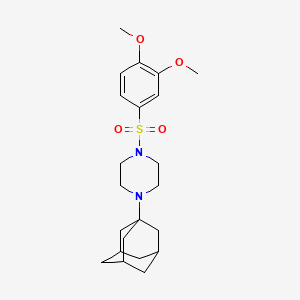

1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine is a synthetic compound characterized by a piperazine core substituted with two distinct moieties:

- Adamantane group: A rigid, lipophilic tricyclic hydrocarbon known to enhance membrane permeability and metabolic stability .

- 3,4-Dimethoxybenzenesulfonyl group: A sulfonamide-linked aromatic ring with electron-donating methoxy substituents at positions 3 and 4.

The molecular formula is C₁₇H₂₀N₆O₄S (MW: 404.44 g/mol) .

Properties

IUPAC Name |

1-(1-adamantyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4S/c1-27-20-4-3-19(12-21(20)28-2)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLPDMIOJLBBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane derivative and the piperazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are present.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes.

Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The adamantane moiety may interact with enzymes or receptors, while the piperazine ring could influence ion channels or transporters. The exact pathways involved would depend on the biological context and the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine Derivatives with Sulfonyl Substituents

1-(Adamantan-1-yl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine ()

- Key Differences :

- Substituent: 4-Methoxy-2,5-dimethylphenylsulfonyl (vs. 3,4-dimethoxybenzenesulfonyl in the target).

- Molecular Weight: 418.596 g/mol (vs. 404.44 g/mol).

- The single methoxy group (vs. two in the target) reduces electron-donating effects, altering electronic interactions with targets .

1-(Adamantan-1-yl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine ()

Adamantane-Containing Piperazine Analogues

4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide ()

- Key Differences :

- Core Structure: Thiosemicarbazide (vs. piperazine).

- Substituent: 3,4-Dichlorobenzylidene (electron-withdrawing groups).

1-(1-Adamantylcarbonyl)-4-(4-nitrophenyl)piperazine ()

- Key Differences :

- Substituent: Carbonyl-linked adamantane and nitrobenzene (vs. sulfonamide-linked dimethoxybenzene).

- Molecular Weight: 369.46 g/mol.

Comparative Data Table

Key Research Findings and Implications

Sulfonyl Group Impact :

- Electron-donating methoxy groups (target) vs. electron-withdrawing nitro or chloro substituents () influence electronic profiles, affecting receptor binding or metabolic stability.

Adamantane’s Role :

- Enhances lipophilicity and CNS penetration in analogues (e.g., HBK series , amantadine derivatives ).

Synthetic Strategies :

- Sulfonyl attachment via nucleophilic substitution () and Pd/C-catalyzed reductions () are common in piperazine derivatives.

Biological Activity

1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an adamantane moiety, which is known for its unique three-dimensional structure and hydrophobic properties, potentially enhancing the bioavailability of drugs. The sulfonyl piperazine core is often associated with various biological activities, including antibacterial and anticancer properties.

Synthesis Overview:

The synthesis typically involves the reaction of adamantane derivatives with sulfonyl chlorides and piperazine under controlled conditions to yield the target compound. The synthetic pathway may include multiple steps to ensure the correct functionalization of the piperazine ring.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed promising inhibitory effects on colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 5.0 | Apoptosis induction |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 7.5 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis: The presence of the sulfonamide group may interact with cellular pathways leading to programmed cell death in cancer cells.

- Cell Cycle Disruption: The compound may interfere with the normal progression of the cell cycle, particularly in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- A study published in Medicinal Chemistry highlighted a series of TASIN analogs that exhibited potent anticancer activity against colon cancer cell lines through targeted SAR (Structure-Activity Relationship) studies .

- Another research article focused on the synthesis and evaluation of piperazine derivatives for their antibacterial properties, confirming their effectiveness against various pathogens .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions:

- Adamantyl Group Attachment : Friedel-Crafts alkylation using adamantyl halides (e.g., 1-adamantyl chloride) with a piperazine precursor, often catalyzed by Lewis acids like AlCl₃ .

- Sulfonylation : Reacting the intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Optimization : Continuous flow reactors and advanced purification (e.g., column chromatography) improve yield (up to 75%) and purity (>95%) by minimizing side reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines, assay conditions (e.g., pH, serum concentration), or endpoint measurements.

- Impurity Profiles : Trace intermediates or byproducts (e.g., unreacted sulfonyl chloride) may confound results.

Methodological Solutions : - Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, enzymatic activity assays) .

- Conduct rigorous purity assessment via HPLC (>99% purity threshold) and LC-MS to confirm molecular identity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with adamantyl protons appearing as sharp singlets (δ 1.6–2.1 ppm) and sulfonyl/methoxy groups in distinct regions .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₃H₃₂N₂O₄S; expected [M+H]⁺: 433.2152) .

- X-ray Crystallography : Resolves stereochemistry and confirms the chair conformation of the piperazine ring .

Advanced: What in silico methods are suitable for predicting the compound’s binding affinity and pharmacokinetic properties?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with targets (e.g., dopamine D3 receptors, with docking scores < -9 kcal/mol indicating strong binding) .

- QSAR Models : Use descriptors like logP (optimal range: 2–4) and topological polar surface area (<90 Ų for blood-brain barrier permeability) .

- ADMET Prediction : SwissADME or pkCSM estimate bioavailability (e.g., CYP450 metabolism likelihood >70%) .

Basic: What are the primary metabolic pathways and potential toxicological concerns for this compound?

- Metabolism : Likely hepatic CYP3A4/2D6-mediated oxidation of the adamantyl group, followed by sulfonation and O-demethylation of the dimethoxybenzene moiety .

- Toxicology : Screen for hepatotoxicity using primary hepatocytes (IC₅₀ > 50 μM desired) and Ames test for mutagenicity .

Advanced: How does the 3,4-dimethoxybenzenesulfonyl group influence the compound’s physicochemical properties compared to other sulfonyl substituents?

- Electron-Donating Effects : Methoxy groups increase electron density on the sulfonyl group, enhancing stability against nucleophilic attack compared to electron-withdrawing groups (e.g., trifluoromethyl) .

- Solubility : LogD (octanol-water) ~2.5, higher than analogs with nitro or halide substituents (logD ~3.2), improving aqueous solubility .

Basic: What in vitro models are appropriate for initial pharmacological evaluation?

- Neurological Targets : HEK293 cells transfected with dopamine or serotonin receptors for binding assays (IC₅₀ < 1 μM suggests potency) .

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .

- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 50 μM indicates low toxicity) .

Advanced: What strategies can optimize the compound’s blood-brain barrier (BBB) permeability for CNS applications?

- Structural Modifications : Reduce molecular weight (<450 Da) and maintain logP 2–3. Introduce hydrogen bond acceptors (e.g., ether oxygen in dimethoxy groups) to enhance passive diffusion .

- Experimental Validation : Use PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s predicts high permeability) or PET imaging in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.